N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
Overview
Description
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a methanesulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl derivative can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl in the presence of a palladium catalyst . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The biphenyl and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonylbenzamide moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, known for their biological activity and use in pharmaceuticals.
Methanesulfonylbenzamide Derivatives: Compounds with a methanesulfonylbenzamide moiety, used in medicinal chemistry for their enhanced solubility and bioavailability.
Uniqueness
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is unique due to its combination of biphenyl, thiazole, and methanesulfonylbenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)21-10-6-5-9-19(21)22(26)25-23-24-20(15-29-23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFJWGIXLLBCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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